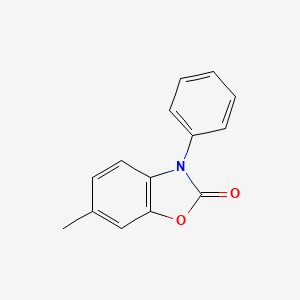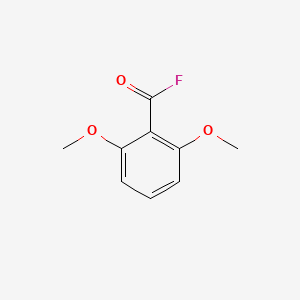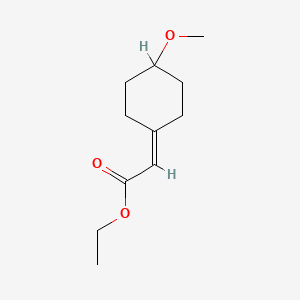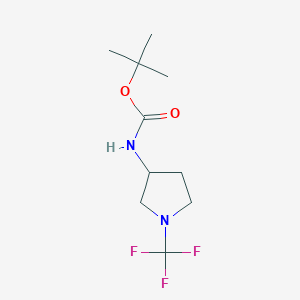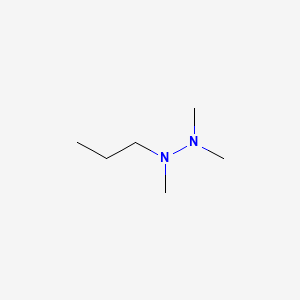
Propyltrimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyltrimethylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a member of the hydrazine family, characterized by the presence of two nitrogen atoms connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyltrimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with trimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize the production rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propyltrimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the hydrogen atoms in the hydrazine group with another functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield nitrogen oxides, while reduction reactions produce amines and other nitrogen-containing compounds .
Applications De Recherche Scientifique
Propyltrimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of propyltrimethylhydrazine involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, which is why it is being investigated for its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Propyltrimethylhydrazine is unique among hydrazine derivatives due to its specific molecular structure and reactivity. Similar compounds include:
Methylhydrazine: Known for its use as a reducing agent in organic synthesis.
Dimethylhydrazine: Commonly used as a rocket propellant and in the synthesis of pharmaceuticals.
Phenylhydrazine: Used in the preparation of various pharmaceuticals and as a reagent in organic chemistry.
Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it particularly valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
60678-65-1 |
|---|---|
Formule moléculaire |
C6H16N2 |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
1,1,2-trimethyl-2-propylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |
Clé InChI |
UMOIOYNREGPHEN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


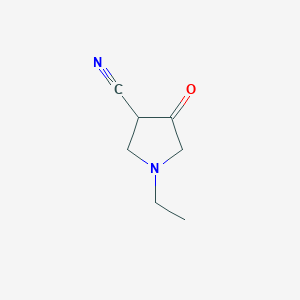

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
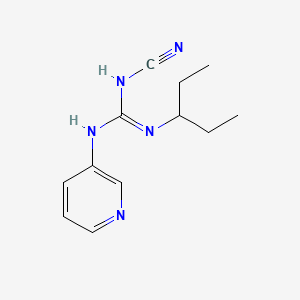

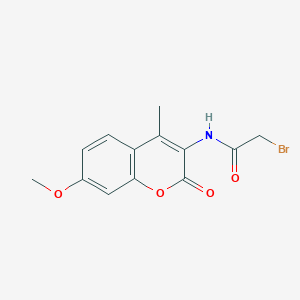
![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
